molecular formula C16H17NO B5729070 N-(2,5-dimethylphenyl)-2-phenylacetamide

N-(2,5-dimethylphenyl)-2-phenylacetamide

Cat. No. B5729070
M. Wt: 239.31 g/mol
InChI Key: KRNUEMBDOSHBQK-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-phenylacetamide, also known as DPA, is a synthetic compound that has been widely used in scientific research for its various properties. This compound belongs to the class of acetamides and has a molecular weight of 277.37 g/mol. DPA has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-phenylacetamide has been widely used in scientific research for its various properties. It has been used as a ligand in the synthesis of metal complexes for catalytic applications. N-(2,5-dimethylphenyl)-2-phenylacetamide has also been used as a chelating agent for the removal of heavy metals from wastewater. In addition, N-(2,5-dimethylphenyl)-2-phenylacetamide has been used as a fluorescent probe for the detection of amino acids and proteins in biological samples.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-phenylacetamide is not fully understood. However, it has been suggested that N-(2,5-dimethylphenyl)-2-phenylacetamide may act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. Prostaglandins and leukotrienes are involved in various physiological processes such as inflammation, fever, and pain.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2-phenylacetamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. N-(2,5-dimethylphenyl)-2-phenylacetamide has also been shown to have antioxidant properties and may have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,5-dimethylphenyl)-2-phenylacetamide in lab experiments is its low toxicity. N-(2,5-dimethylphenyl)-2-phenylacetamide has been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, one limitation of using N-(2,5-dimethylphenyl)-2-phenylacetamide is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of N-(2,5-dimethylphenyl)-2-phenylacetamide in scientific research. One direction is the development of new metal complexes using N-(2,5-dimethylphenyl)-2-phenylacetamide as a ligand for catalytic applications. Another direction is the use of N-(2,5-dimethylphenyl)-2-phenylacetamide as a fluorescent probe for the detection of other biomolecules in biological samples. Additionally, the development of new synthesis methods for N-(2,5-dimethylphenyl)-2-phenylacetamide may lead to the discovery of new properties and applications for this compound.
Conclusion
In conclusion, N-(2,5-dimethylphenyl)-2-phenylacetamide is a synthetic compound that has been widely used in scientific research for its various properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new properties and applications, making it a valuable tool in scientific research.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-phenylacetamide can be achieved using various methods. One of the most commonly used methods is the Friedel-Crafts acylation reaction. This method involves the reaction of 2,5-dimethylaniline with phenylacetyl chloride in the presence of aluminum chloride as a catalyst. The resulting product is then purified using recrystallization techniques.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12-8-9-13(2)15(10-12)17-16(18)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNUEMBDOSHBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dimethyl-2-phenylacetanilide

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